

# (S)-(-)-Indoline-2-carboxylic acid physical and chemical properties

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## Compound of Interest

Compound Name: (S)-(-)-Indoline-2-carboxylic acid

Cat. No.: B555353

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## An In-depth Technical Guide to (S)-(-)-Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

**(S)-(-)-Indoline-2-carboxylic acid** is a chiral building block of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its rigid bicyclic structure and defined stereochemistry make it a valuable precursor for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core physical and chemical properties, supported by detailed experimental protocols and logical workflows.

## Core Physical and Chemical Properties

The fundamental properties of **(S)-(-)-Indoline-2-carboxylic acid** are summarized below. These values are essential for its handling, characterization, and application in synthetic chemistry.

## General and Physical Properties

Property	Value	Source(s)
IUPAC Name	(2S)-2,3-dihydro-1H-indole-2-carboxylic acid	<a href="#">[1]</a>
Synonyms	(S)-2,3-Dihydro-1H-indole-2-carboxylic acid, (S)-2-Carboxyindoline, L-Indoline-2-carboxylic acid	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	79815-20-6	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	163.17 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	White to off-white or light yellow crystalline powder	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	177 °C (decomposes)	<a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	Data not available; decomposes upon heating.	
Optical Rotation	[ $\alpha$ ] <sub>20/D</sub> -114° (c = 1 in 1 M HCl)	<a href="#">[5]</a> <a href="#">[9]</a>

## Solubility and Reactivity Profile

Property	Description	Source(s)
Solubility	Sparingly soluble in water. Soluble in alcohol, DMSO, and methanol.	[4][6]
pKa	Data not available.	
Stability	Stable under normal conditions.	[3]
Reactivity	Incompatible with strong oxidizing agents, strong bases, and amines.	[3]
Storage	Store in a cool, dry place away from direct sunlight in a tightly sealed container.	[3][4][6]

## Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below. These protocols are foundational for the quality control and characterization of **(S)-(-)-Indoline-2-carboxylic acid** in a laboratory setting.

### Determination of Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed melting range indicates the presence of impurities.

**Principle:** A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

**Apparatus:**

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: Place a small amount of **(S)-(-)-Indoline-2-carboxylic acid** on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine powder.
- Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 1-2 mm in height.
- Apparatus Setup:
  - Mel-Temp: Insert the capillary tube into the sample holder of the apparatus.
  - Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube, keeping the rubber band above the oil level.
- Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point (177°C). Then, reduce the heating rate to approximately 2°C per minute to ensure accurate measurement.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

## Determination of Solubility

Solubility characteristics are crucial for selecting appropriate solvents for reactions, purifications, and formulations.

**Principle:** A standardized amount of solute is mixed with a standardized amount of solvent, and the extent of dissolution is observed. The rule of "like dissolves like" is a guiding principle, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

**Apparatus:**

- Test tubes and rack
- Spatula
- Vortex mixer (optional)
- Graduated cylinders or pipettes

**Procedure:**

- Sample Preparation: Place approximately 25 mg of **(S)-(-)-Indoline-2-carboxylic acid** into a clean, dry test tube.
- Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, 5% NaOH, 5% HCl) to the test tube in small portions.
- Mixing: After each addition, shake the test tube vigorously for 60 seconds. A vortex mixer can be used for more consistent agitation.
- Observation: Observe the mixture.
  - Soluble: The solid dissolves completely, forming a clear solution.
  - Insoluble: The solid remains undissolved.
  - Partially Soluble: A portion of the solid dissolves, but some remains undissolved.
- Acid-Base Reactivity: For water-insoluble compounds, solubility in aqueous acid (5% HCl) or base (5% NaOH) can indicate the presence of basic or acidic functional groups, respectively. The solubility of **(S)-(-)-Indoline-2-carboxylic acid** in base is due to the deprotonation of its carboxylic acid group to form a more polar carboxylate salt.

## Determination of Optical Rotation

Optical rotation is a definitive measure of a compound's chirality and is essential for confirming the enantiomeric identity of **(S)-(-)-Indoline-2-carboxylic acid**.

Principle: A solution of the chiral compound is placed in a polarimeter. Plane-polarized light is passed through the solution, and the angle to which the plane of light is rotated is measured. The specific rotation is a standardized value calculated from the observed rotation, concentration, and path length.[\[5\]](#)

#### Apparatus:

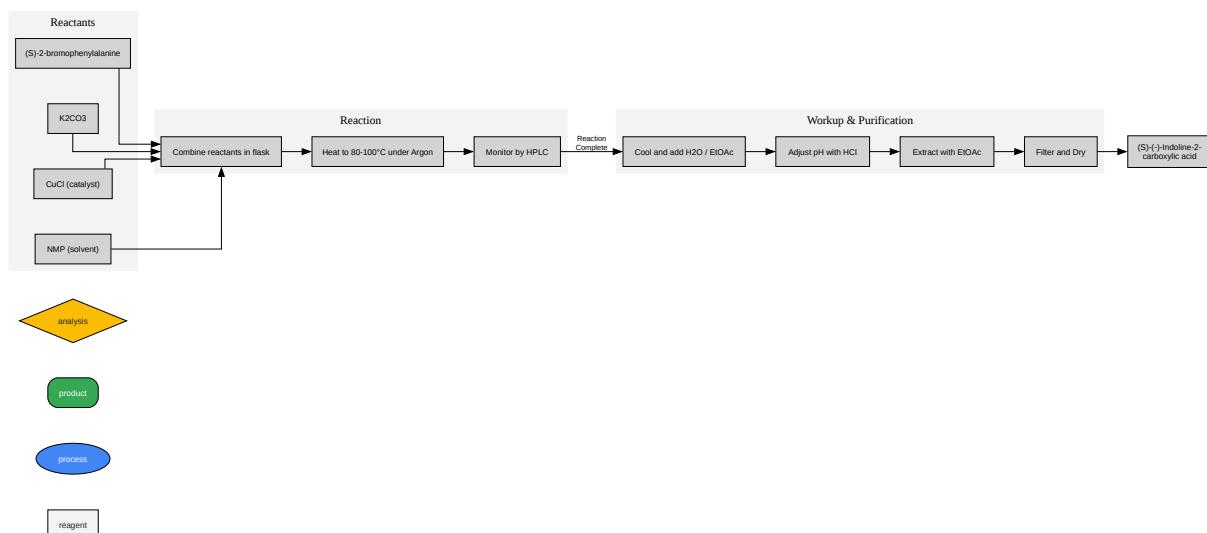
- Polarimeter
- Polarimeter cell (sample tube), typically 1 dm (10 cm) in length[\[5\]](#)
- Volumetric flask
- Analytical balance

#### Procedure:

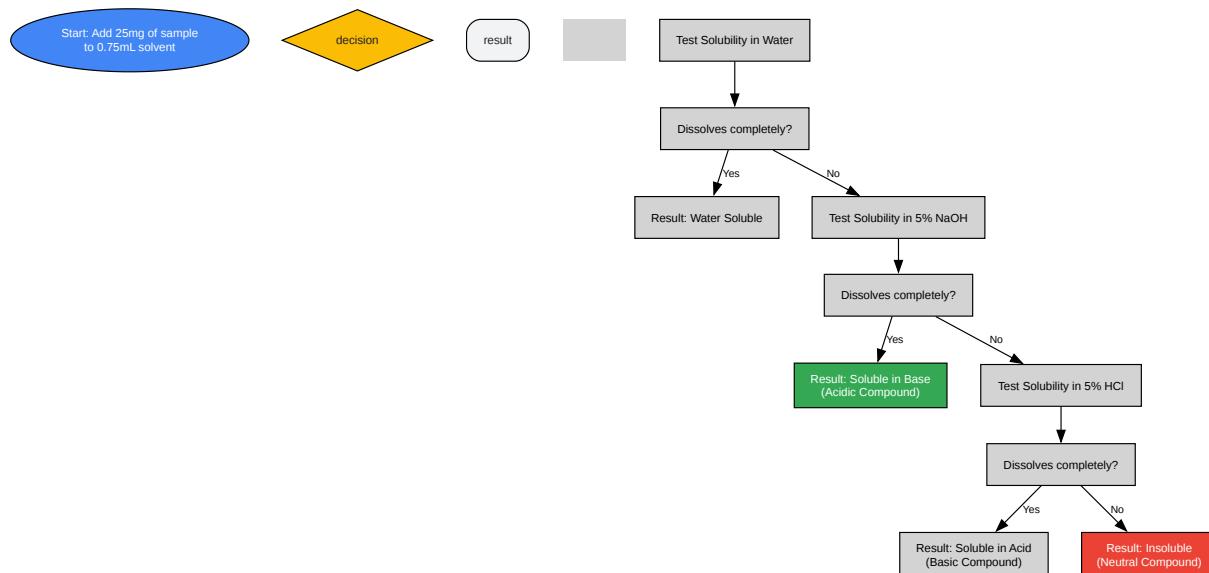
- Solution Preparation: Accurately weigh a sample of **(S)-(-)-Indoline-2-carboxylic acid** (e.g., 0.1 g). Dissolve it in a precise volume of solvent (e.g., 1 M HCl) in a volumetric flask (e.g., 10 mL) to create a solution of known concentration (c, in g/mL).
- Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line at 589 nm) to warm up.[\[5\]](#) Fill the polarimeter cell with the pure solvent (the blank) and place it in the instrument. Zero the reading.
- Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed angle of rotation ( $\alpha$ ). Record the temperature.
- Calculation of Specific Rotation ( $[\alpha]$ ): Use the following formula to calculate the specific rotation:[\[8\]](#)  $[\alpha] = \alpha / (l * c)$  Where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL. The specific rotation is reported with the temperature and wavelength, e.g.,  $[\alpha]_{20}/D$ .

## Visualized Workflows and Relationships

The following diagrams, rendered using the DOT language, illustrate key experimental and logical workflows relevant to the study of **(S)-(-)-Indoline-2-carboxylic acid**.

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Caption: Synthesis workflow for **(S)-(-)-Indoline-2-carboxylic acid**.

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Caption: Logical workflow for determining the solubility of an organic compound.

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